Cas no 69213-96-3 (1-(5-methylthiophen-3-yl)ethan-1-one)

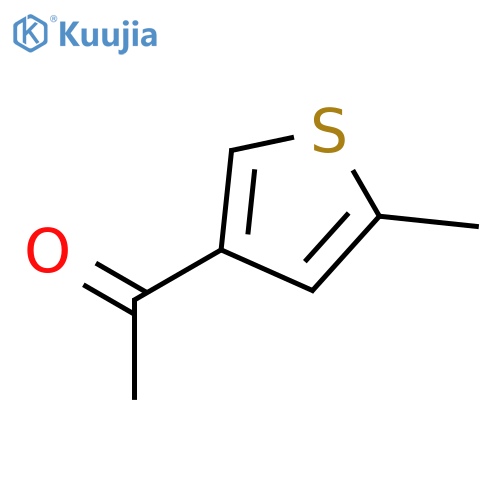

69213-96-3 structure

商品名:1-(5-methylthiophen-3-yl)ethan-1-one

1-(5-methylthiophen-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(5-Methylthiophen-3-yl)ethanone

- Z1238833318

- AKOS013989747

- SCHEMBL1636756

- Methyl 2-Methyl-4-thienyl Ketone

- DTXSID10612052

- 1-(5-Methylthiophen-3-yl)ethan-1-one

- EN300-83308

- KGTCXUVNIBOXQA-UHFFFAOYSA-N

- CHEMBL4538442

- CS-0262638

- 69213-96-3

- 1-(5-methylthiophen-3-yl)ethan-1-one

-

- MDL: MFCD21120473

- インチ: InChI=1S/C7H8OS/c1-5-3-7(4-9-5)6(2)8/h3-4H,1-2H3

- InChIKey: KGTCXUVNIBOXQA-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CS1)C(=O)C

計算された属性

- せいみつぶんしりょう: 140.02958605g/mol

- どういたいしつりょう: 140.02958605g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 45.3Ų

1-(5-methylthiophen-3-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM199948-1g |

1-(5-methylthiophen-3-yl)ethan-1-one |

69213-96-3 | 95% | 1g |

$380 | 2021-08-05 | |

| TRC | B101686-5mg |

1-(5-methylthiophen-3-yl)ethan-1-one |

69213-96-3 | 5mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-83308-0.1g |

1-(5-methylthiophen-3-yl)ethan-1-one |

69213-96-3 | 95% | 0.1g |

$257.0 | 2024-05-21 | |

| Enamine | EN300-83308-2.5g |

1-(5-methylthiophen-3-yl)ethan-1-one |

69213-96-3 | 95% | 2.5g |

$1454.0 | 2024-05-21 | |

| Enamine | EN300-83308-0.05g |

1-(5-methylthiophen-3-yl)ethan-1-one |

69213-96-3 | 95% | 0.05g |

$174.0 | 2024-05-21 | |

| Enamine | EN300-83308-1.0g |

1-(5-methylthiophen-3-yl)ethan-1-one |

69213-96-3 | 95% | 1.0g |

$743.0 | 2024-05-21 | |

| Enamine | EN300-83308-5.0g |

1-(5-methylthiophen-3-yl)ethan-1-one |

69213-96-3 | 95% | 5.0g |

$2152.0 | 2024-05-21 | |

| Enamine | EN300-83308-1g |

1-(5-methylthiophen-3-yl)ethan-1-one |

69213-96-3 | 95% | 1g |

$743.0 | 2023-09-02 | |

| Enamine | EN300-83308-5g |

1-(5-methylthiophen-3-yl)ethan-1-one |

69213-96-3 | 95% | 5g |

$2152.0 | 2023-09-02 | |

| 1PlusChem | 1P00FGLX-1g |

1-(5-methylthiophen-3-yl)ethanone |

69213-96-3 | 95% | 1g |

$974.00 | 2025-02-27 |

1-(5-methylthiophen-3-yl)ethan-1-one 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

69213-96-3 (1-(5-methylthiophen-3-yl)ethan-1-one) 関連製品

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量